2-Methoxypyridin-3-ylmagnesium iodide, 0.25 M in THF
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Overview
Description
2-Methoxypyridin-3-ylmagnesium iodide, 0.25 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxypyridin-3-ylmagnesium iodide typically involves the reaction of 2-methoxypyridine with magnesium in the presence of iodine in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of 2-Methoxypyridin-3-ylmagnesium iodide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the reaction, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridin-3-ylmagnesium iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether.
Substitution Reactions: Often involves halogenated compounds and is carried out at low temperatures to control reactivity.
Coupling Reactions: Utilizes catalysts like palladium or nickel and is performed under inert atmosphere.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Pyridines: Resulting from halogen-metal exchange reactions.
Biaryls: Produced through cross-coupling reactions.
Scientific Research Applications
Chemistry: 2-Methoxypyridin-3-ylmagnesium iodide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural products.
Biology and Medicine: In biological research, this compound is used to synthesize intermediates for pharmaceuticals. It plays a role in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2-Methoxypyridin-3-ylmagnesium iodide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a key reagent in the manufacture of high-value products.
Mechanism of Action
The mechanism of action of 2-Methoxypyridin-3-ylmagnesium iodide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium chloride: Used in the formation of carbon-carbon bonds but with different reactivity and selectivity.
Ethylmagnesium iodide: Similar in reactivity but used for different synthetic applications.
Uniqueness: 2-Methoxypyridin-3-ylmagnesium iodide is unique due to the presence of the methoxy group on the pyridine ring, which can influence the reactivity and selectivity of the compound in synthetic applications. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific regioselectivity.
Properties
Molecular Formula |
C6H6IMgNO |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
magnesium;2-methoxy-3H-pyridin-3-ide;iodide |
InChI |
InChI=1S/C6H6NO.HI.Mg/c1-8-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZLJZXKMGLRUAPH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=[C-]C=CC=N1.[Mg+2].[I-] |
Origin of Product |
United States |
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